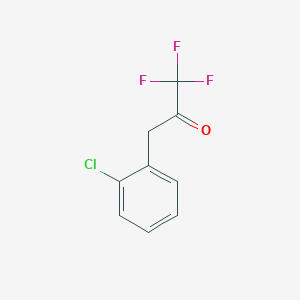

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one" is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related chlorophenyl compounds and trifluoromethylated structures is well-documented. For instance, the synthesis of trichloromethylated (Z)-olefins, which are useful for the synthesis of various enynes and diynes, is achieved through the reaction of aldehydes with 3,3,3-trichloropropyl-1-triphenylphosphorane . Similarly, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . These methods could potentially be adapted for the synthesis of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of a dichlorophenyl compound was confirmed by IR and single crystal X-ray diffraction studies . Similarly, the crystal structure of another chlorophenyl compound was determined using X-ray diffraction, revealing the molecular arrangement . These techniques could be employed to analyze the molecular structure of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".

Chemical Reactions Analysis

The reactivity of chlorophenyl and trifluoromethyl compounds can be complex. For instance, the reaction of a chlorophenyl compound with chloral leads to the formation of a product with high regio- and stereoselectivity . Additionally, the compound "(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one" has been studied for its chemical reactivity, providing insights into the electronic properties and chemical behavior . These studies could inform the reactivity analysis of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For example, the vibrational wavenumbers, hyperpolarizability, and infrared intensities of a dichlorophenyl compound were computed and analyzed . The nonlinear optical properties and second-harmonic generation efficiency of another chlorophenyl compound were also evaluated . These properties are crucial for understanding the behavior of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one" in various applications.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

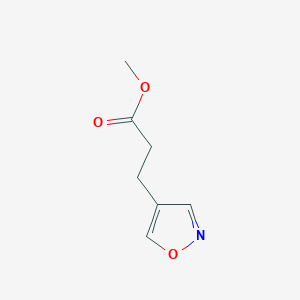

- Synthesis of Trifluoropropanoic Acid : A method for preparing 3,3,3-trifluoropropanoic acid using 1-chloro-3,3,3-trifluoropropene as the starting material was developed, showcasing the use of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in synthesizing important chemical intermediates (Komata et al., 2008).

- Crystal Structure Analysis : The crystal structure of a related compound, cyproconazole, was analyzed, highlighting the importance of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in understanding the structural characteristics of related chemical compounds (Kang et al., 2015).

- Stereochemical Synthesis : The compound was used in the stereo-selective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and alkenes, demonstrating its versatility in complex chemical synthesis processes (Shimizu et al., 2003).

Material Sciences and Catalysis

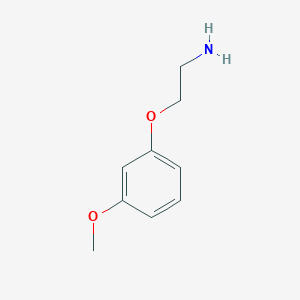

- Enzymatic Process Development : The compound was integral in developing an enzymatic process for preparing a chiral intermediate for Ticagrelor, showcasing its role in pharmaceutical synthesis and green chemistry applications (Guo et al., 2017).

- Oxidative Addition Reaction : The oxidative addition reaction of tris(2-methoxy-5-Chlorinephenyl)Antimony with trifluoropropionic acid was studied, indicating the compound's relevance in understanding reaction mechanisms in organometallic chemistry (Khaybullina, 2021).

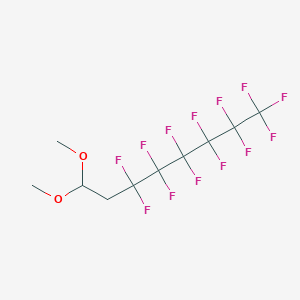

- Molecular Dynamics Simulation : The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water was studied, suggesting the compound's significance in the study of physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).

Biomedical Research

- Antitumor Evaluation : The compound's derivatives were used in antitumor evaluation and molecular docking studies, demonstrating its potential in pharmaceutical research and drug development (Al-Suwaidan et al., 2015).

- Synthesis of Antipathogenic Agents : New thiourea derivatives of the compound were synthesized and evaluated for their interaction with bacterial cells, showing its application in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that related compounds, such as prothioconazole, interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51, leading to morphological and functional changes in the fungal cell membrane .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

Ketamine, for instance, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .

Result of Action

Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFTIRDIQLOTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381810 |

Source

|

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150322-79-5 |

Source

|

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)